

Application Notes and Protocols for Electrosynthesis Using Copper(II) Chloride

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Compound of Interest

Compound Name: Copper;dichloride

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These application notes provide detailed protocols for the electrosynthesis of valuable organic compounds utilizing copper(II) chloride as a catalyst or precursor to the active catalytic species. The methodologies presented offer sustainable and efficient alternatives to traditional synthetic routes, leveraging the power of electrochemistry for the formation of complex molecules.

Electrosynthesis of Quinoxalines via Cu-Catalyzed Azidation/Annulation Cascade

This protocol details the synthesis of quinoxalines from N-aryl enamines through an electrochemical azidation and denitrogenative annulation cascade, employing a low loading of copper(II) chloride as the catalyst.^{[1][2][3]} This method avoids the use of external oxidants and proceeds under mild conditions.^[1]

Experimental Protocol

Materials and Equipment:

- Electrochemical Cell: Undivided glass cell (20 mL)
- Anode: Graphite felt
- Cathode: Platinum foil

- Power Supply: Constant current source
- Substrates: N-aryl enamine (0.5 mmol), Sodium azide (NaN_3 , 1.5 mmol)
- Catalyst: Copper(II) chloride (CuCl_2 , 0.5 mol%, 0.0025 mmol)
- Solvent: Acetonitrile (MeCN, 10 mL)
- Supporting Electrolyte: Tetrabutylammonium perchlorate ($\text{n-Bu}_4\text{NClO}_4$, 0.1 M)
- Standard laboratory glassware and magnetic stirrer

Procedure:

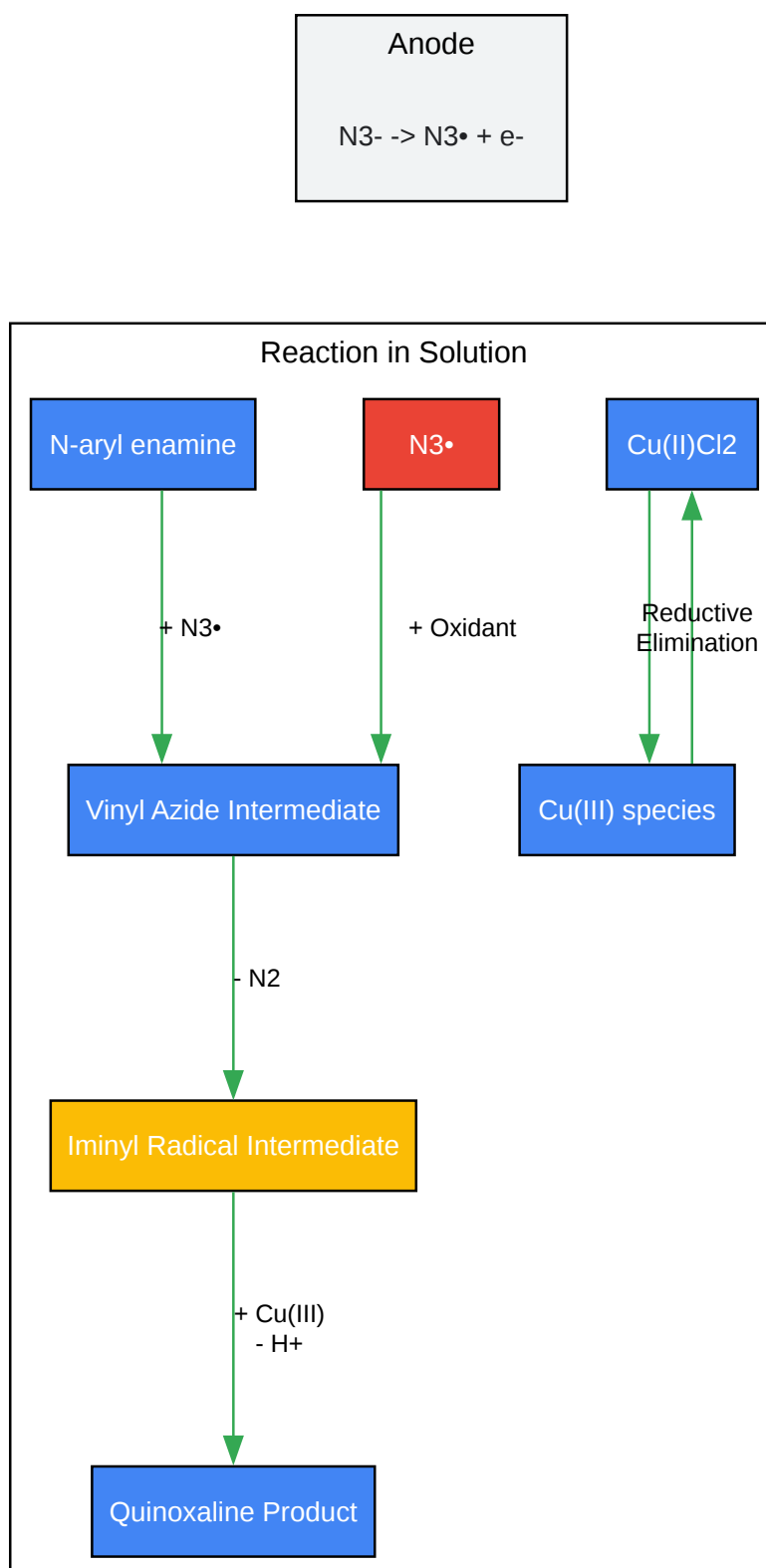
- In an oven-dried 20 mL undivided electrochemical cell equipped with a magnetic stir bar, add the N-aryl enamine (0.5 mmol, 1.0 equiv), sodium azide (1.5 mmol, 3.0 equiv), and copper(II) chloride (0.0025 mmol, 0.5 mol%).
- Add the supporting electrolyte, tetrabutylammonium perchlorate (0.1 M), to the cell.
- Dissolve the components in 10 mL of acetonitrile.
- Submerge the graphite felt anode and platinum foil cathode into the solution.
- Stir the reaction mixture at room temperature.
- Apply a constant current of 10 mA to the cell.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline.

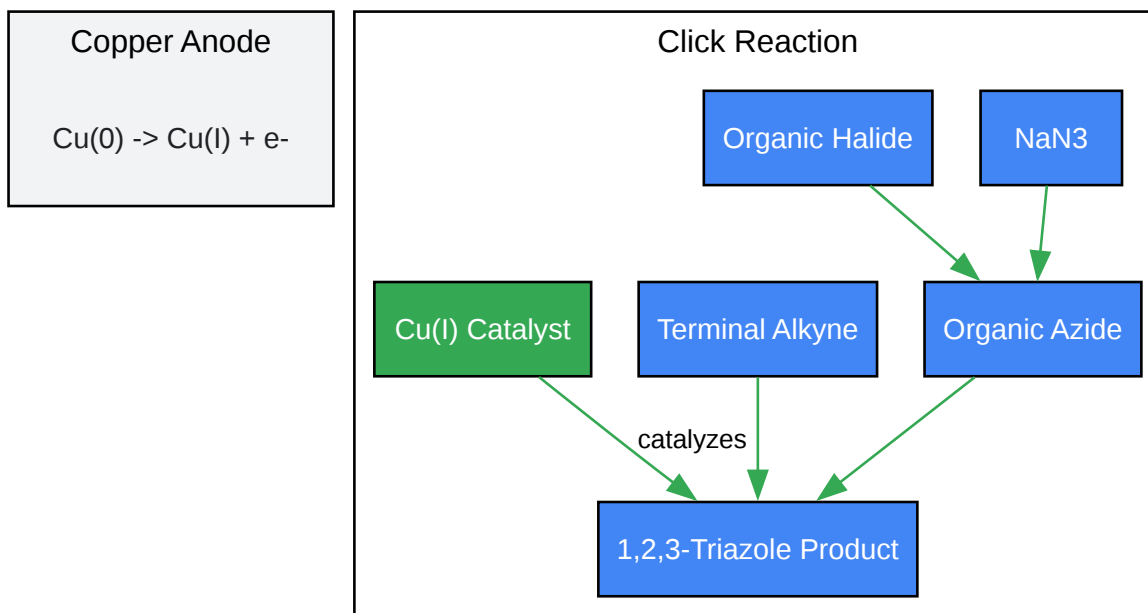
Quantitative Data

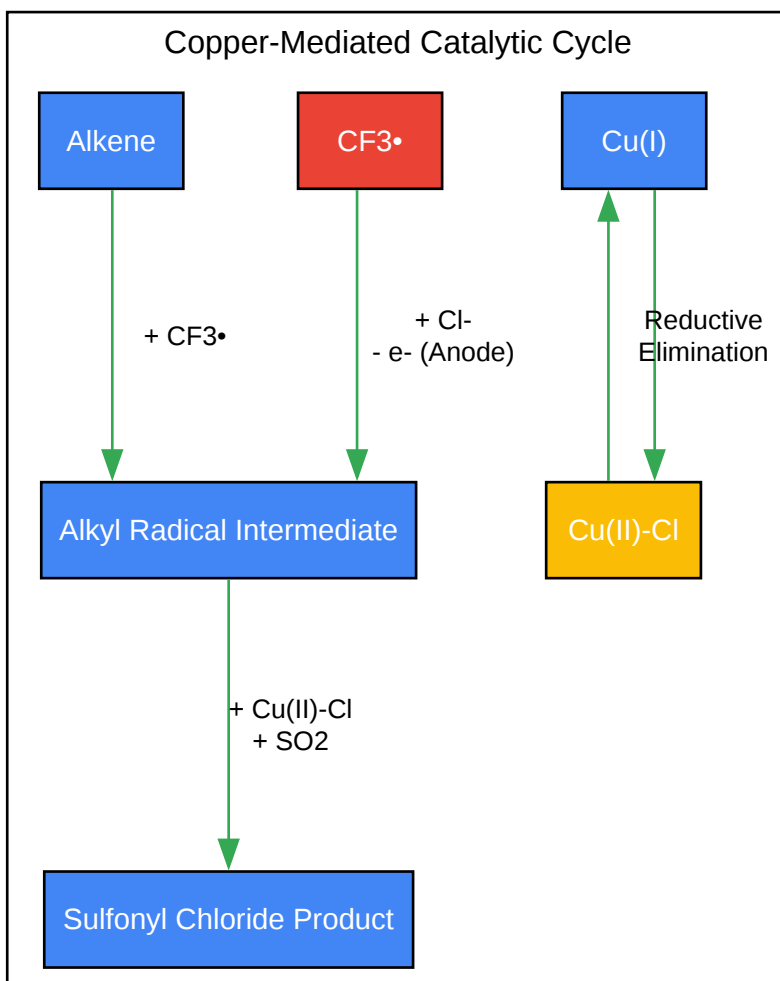
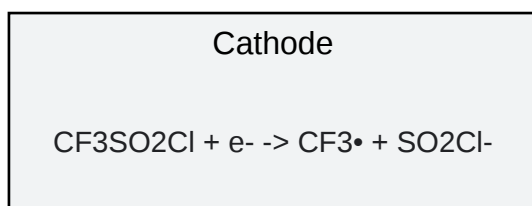
Entry	Substrate (N-aryl enamine)	Product (Quinoxaline)	Yield (%)
1	N-(1-phenylvinyl)aniline	2-phenylquinoxaline	85
2	N-(1-(p-tolyl)vinyl)aniline	2-methyl-3-phenylquinoxaline	82
3	N-(1-(4-methoxyphenyl)vinyl)aniline	2-(4-methoxyphenyl)quinoxaline	88
4	N-(1-(4-chlorophenyl)vinyl)aniline	2-(4-chlorophenyl)quinoxaline	75

Proposed Reaction Pathway

The proposed mechanism involves the anodic oxidation of the azide ion to an azidyl radical. This radical then adds to the N-arylenamine, followed by a copper-mediated denitrogenative annulation to form the quinoxaline product.^[1] The copper(II) catalyst is proposed to be oxidized to a Cu(III) species which is essential for the annulation step.^[1]







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References

- 1. Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading [organic-chemistry.org]
- 2. Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
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